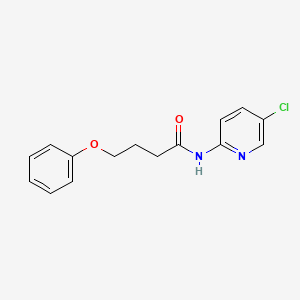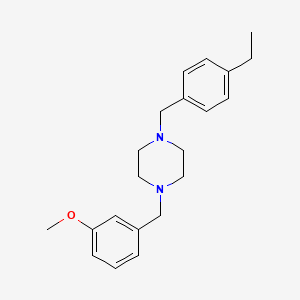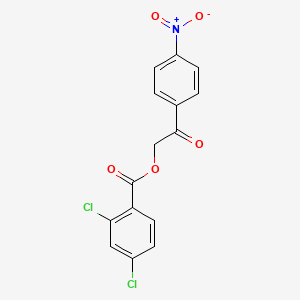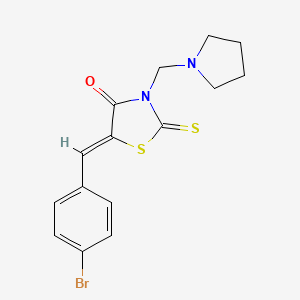![molecular formula C17H11N7 B10887941 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-](/img/structure/B10887941.png)
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, triazole, and pyrimidine rings. Such a structure provides a versatile scaffold for the development of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves multi-step reactions. One common method includes the cyclization of 4-alkylidenehydrazino- or 4-arylmethylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines with nitric acid . This oxidative cyclization is a key step in forming the triazolo-pyrimidine core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidative cyclization, as mentioned earlier, to form the triazolo-pyrimidine core.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for oxidative cyclization.
Substituents: Various alkylidenehydrazino or arylmethylidenehydrazino groups can be introduced.
Major Products: The major products formed from these reactions are derivatives of the original compound, which can exhibit different pharmacological properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been extensively studied for their potential as CDK2 inhibitors , which are promising targets for cancer treatment . These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, they have been explored as adenosine receptor antagonists , which could have implications in treating cardiovascular diseases and neurological disorders .
Mecanismo De Acción
The primary mechanism of action for these compounds involves the inhibition of CDK2/cyclin A2 , a crucial enzyme complex involved in cell cycle regulation . By inhibiting this complex, the compounds can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different pharmacological properties.
Thioglycoside Derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their chemical structure and specific activity.
Uniqueness: The uniqueness of 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine lies in its versatile scaffold, which allows for extensive functionalization and optimization for various therapeutic targets. Its ability to inhibit CDK2 selectively makes it a valuable compound in the development of anti-cancer agents .
Propiedades
Fórmula molecular |
C17H11N7 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
10-phenyl-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H11N7/c1-2-4-13(5-3-1)24-16-14(10-20-24)17-21-15(22-23(17)11-19-16)12-6-8-18-9-7-12/h1-11H |
Clave InChI |
FELOHFUFIVWZLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10887863.png)
![Methyl 6-tert-butyl-2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10887866.png)
![2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10887878.png)
![(2E)-3-(2-chlorophenyl)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10887879.png)

![1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887894.png)

![Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate](/img/structure/B10887897.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B10887913.png)

![4-({[2,4-dichloro-5-(diethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10887931.png)
![N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10887933.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10887937.png)

